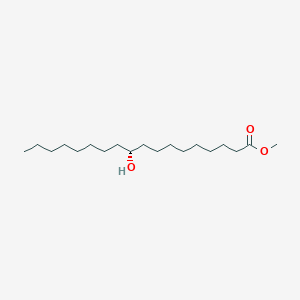

Methyl (10R)-10-hydroxyoctadecanoate

Description

Structure

2D Structure

Properties

CAS No. |

423184-25-2 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

methyl (10R)-10-hydroxyoctadecanoate |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 |

InChI Key |

ZWOMTUQOMSFPSL-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](CCCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Structural Context Within Hydroxylated Fatty Acid Methyl Esters

Methyl (10R)-10-hydroxyoctadecanoate belongs to the broader class of hydroxylated fatty acid methyl esters (FAMEs). These are derivatives of fatty acids where a hydroxyl (-OH) group is present on the carbon chain, and the carboxylic acid group is esterified with methanol. The position and stereochemistry of the hydroxyl group are critical in defining the physical and chemical properties of these molecules.

Fatty acid methyl esters are primarily known for their use in biodiesel, produced through the transesterification of fats and oils with methanol. wikipedia.org The introduction of a hydroxyl group, as seen in this compound, significantly alters the molecule's polarity and reactivity compared to its non-hydroxylated counterpart, methyl stearate. This functional group opens up possibilities for further chemical modifications, such as polymerization.

The table below provides a structural comparison of this compound with related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C19H38O3 | 314.51 | C18 fatty acid methyl ester with a hydroxyl group at the C10 position (R configuration). |

| Methyl Stearate | C19H38O2 | 298.51 | Saturated C18 fatty acid methyl ester without a hydroxyl group. |

| Methyl Oleate (B1233923) | C19H36O2 | 296.49 | Unsaturated C18 fatty acid methyl ester with a double bond at the C9 position. |

| Methyl Ricinoleate | C19H36O3 | 312.49 | Unsaturated C18 fatty acid methyl ester with a hydroxyl group at the C12 position. |

Research Significance in Bio Based Chemical Science

The significance of Methyl (10R)-10-hydroxyoctadecanoate in bio-based chemical science is rooted in the growing demand for sustainable alternatives to petrochemicals. biopack.tn As a derivative of fatty acids, which can be sourced from renewable feedstocks like vegetable oils and even waste materials, this compound aligns with the principles of a circular economy. uniba.it

Research has demonstrated the feasibility of producing hydroxylated fatty acids from unconventional sources such as sewage scum and waste cooking oils. uniba.itmdpi.com This not only provides a sustainable route to valuable chemicals but also offers a method for valorizing waste streams, thereby reducing environmental pollution.

The enantiomeric purity of this compound is a key aspect of its research significance. The specific 'R' configuration at the C10 position can influence the properties of polymers and other materials derived from it, potentially leading to materials with unique and desirable characteristics. For instance, research has shown that the transesterification of methyl estolides from sewage scum can yield Me-(R)-10-HSA with a high enantiomeric excess. mdpi.com

Overview of Key Research Areas

Chemical Synthesis Routes and Reaction Mechanisms

Chemical synthesis offers robust and scalable methods for the production of this compound. These routes often involve the transformation of readily available precursors through controlled chemical reactions.

Acid-Catalyzed Transesterification of Methyl Estolides for Chiral this compound Production

A novel and efficient method for the synthesis of this compound involves the acid-catalyzed transesterification of methyl estolides. mdpi.com Estolides are oligomeric fatty acids containing secondary ester linkages. Methyl estolides extracted from sources like sewage scum can be converted in a single step to this compound and other fatty acid methyl esters (FAMEs). mdpi.com

The reaction is typically carried out using an acid catalyst, such as hydrochloric acid (HCl) or aluminum chloride hexahydrate (AlCl₃·6H₂O), in the presence of methanol. mdpi.com The process involves the cleavage of the secondary ester bonds within the estolide structure by methanol, leading to the formation of the desired hydroxy methyl ester and other FAMEs. This approach is significant as it provides a pathway to valorize waste streams into valuable chemicals. Research has demonstrated that this method can achieve high conversion rates and, notably, can produce the (R)-enantiomer with a high enantiomeric excess (ee > 92%), which is crucial for applications requiring stereochemically pure compounds. mdpi.com

| Catalyst | Reaction Time (h) | Conversion (%) | Reference |

| HCl | 4 | Total Conversion | mdpi.com |

| AlCl₃·6H₂O | 20 | 99.4 | mdpi.com |

Oxidative Transformations from Unsaturated Fatty Acid Precursors

Oxidative transformations of unsaturated fatty acids like oleic acid provide another chemical route to 10-hydroxyoctadecanoic acid, the precursor to the target methyl ester. These methods typically involve the modification of the double bond.

One common strategy is the epoxidation of the double bond in oleic acid or its methyl ester, followed by ring-opening of the resulting epoxide. The epoxidation can be achieved using peracids, often generated in situ from hydrogen peroxide and a carboxylic acid. mdpi.com The subsequent acid-catalyzed ring-opening of the epoxide with a nucleophile, such as water, yields a dihydroxy stearic acid. mdpi.com While this method can produce 9,10-dihydroxystearic acid, achieving regioselectivity to favor the 10-hydroxy group and controlling the stereochemistry can be challenging. mdpi.com

Another oxidative method is ozonolysis , which involves the cleavage of the double bond in oleic acid with ozone. researchgate.net This process typically yields aldehydes and carboxylic acids of shorter chain lengths, such as nonanal (B32974) and azelaic acid. researchgate.net While direct synthesis of 10-hydroxyoctadecanoic acid via ozonolysis is not a primary route, the intermediates formed can be further functionalized. However, controlling the reaction to yield the desired hydroxy fatty acid is complex and often results in a mixture of products. researchgate.net

Enzymatic and Biotechnological Approaches for Biosynthesis

Biocatalytic methods are gaining prominence for the synthesis of chiral compounds due to their high specificity, mild reaction conditions, and environmentally friendly nature.

Biotransformation of Oleic Acid to (R)-10-Hydroxystearic Acid by Recombinant Enzymes

The biotransformation of oleic acid to (R)-10-hydroxystearic acid is efficiently catalyzed by oleate (B1233923) hydratases (EC 4.2.1.53). These enzymes stereospecifically add a water molecule across the double bond of oleic acid. To improve the efficiency and availability of these enzymes, recombinant DNA technology has been employed to express them in microbial hosts like Escherichia coli.

For instance, the oleate hydratase from Stenotrophomonas maltophilia has been cloned and expressed in E. coli. researchgate.net Whole cells of this recombinant E. coli have been used as biocatalysts for the production of (R)-10-hydroxystearic acid from oleic acid. Optimization of reaction conditions, including pH, temperature, and substrate concentration, has led to high product yields and productivities. researchgate.net Under optimized conditions, recombinant cells have been shown to produce up to 49 g/L of 10-hydroxystearic acid in 4 hours, with a conversion yield of 98%. researchgate.net This represents a significant improvement over the use of wild-type strains. researchgate.net The resulting (R)-10-hydroxystearic acid can then be easily esterified to yield this compound.

Exploration of Microbial Enzymes for Stereospecific Hydroxylation

A variety of microorganisms have been identified that possess enzymes capable of stereospecific hydroxylation of fatty acids. These microbial enzymes, particularly oleate hydratases, are of great interest for the production of enantiomerically pure (R)-10-hydroxystearic acid.

Several bacterial species, including Lactobacillus, Pseudomonas, and Nocardia, have been shown to hydrate (B1144303) oleic acid to 10-hydroxystearic acid. researchgate.netgsartor.org Notably, some of these microorganisms exhibit high stereoselectivity, predominantly producing the (R)-enantiomer. For example, Pseudomonas sp. NRRL B-3266 has been reported to produce optically pure 10(R)-hydroxystearic acid. gsartor.org The stereospecificity of these microbial hydrations has been confirmed through detailed analysis of the product's stereochemistry. gsartor.org The exploration of diverse microbial sources continues to be a promising strategy for discovering novel and more efficient enzymes for this biotransformation.

| Microbial Source | Product | Stereoselectivity | Reference |

| Pseudomonas sp. NRRL B-3266 | 10(R)-hydroxystearic acid | Optically pure | gsartor.org |

| Nocardia aurantia (B1595364) ATCC 12674 | Mixture of 10(R)- and 10(S)-hydroxystearic acid | Lower | gsartor.org |

| Recombinant E. coli expressing S. maltophilia oleate hydratase | (R)-10-hydroxystearic acid | High | researchgate.net |

Synthetic Biology Applications for Enhanced Hydroxy Fatty Acid Production

Synthetic biology provides powerful tools to engineer microorganisms for enhanced production of valuable chemicals like hydroxy fatty acids. These approaches involve the rational design and construction of novel biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes.

For the production of (R)-10-hydroxystearic acid, metabolic engineering strategies have been applied to host organisms such as E. coli. These strategies include:

Overexpression of key enzymes : Increasing the expression levels of oleate hydratase to enhance the conversion of oleic acid.

Pathway engineering : Modifying fatty acid metabolic pathways to increase the precursor (oleic acid) availability and to prevent the degradation of the product (10-hydroxystearic acid).

Improving cell tolerance : Engineering the host to be more tolerant to the substrate and product, which can be toxic at high concentrations.

These synthetic biology approaches, combined with optimized bioprocess engineering, have the potential to significantly improve the titer, yield, and productivity of hydroxy fatty acid production, making the biotechnological route more economically viable.

Enzymatic Biosynthesis and Stereospecificity from Unsaturated Fatty Acids in Biological Systems

The biosynthesis of the core structure of this compound originates from the enzymatic modification of common unsaturated fatty acids. The key precursor, (10R)-10-hydroxyoctadecanoic acid, is synthesized from oleic acid through a highly specific enzymatic reaction.

Enzymatic Hydration of Oleic Acid:

The formation of the 10-hydroxyoctadecanoate structure is primarily catalyzed by a class of enzymes known as oleate hydratases (EC 4.2.1.53). These enzymes facilitate the direct addition of a water molecule across the double bond of oleic acid. This biotransformation is a notable example of green chemistry in biological systems, converting a readily available fatty acid into a value-added hydroxylated counterpart.

Stereospecificity of the Reaction:

A crucial aspect of this enzymatic process is its high degree of stereospecificity. Oleate hydratases exclusively produce the (R)-enantiomer, leading to the formation of (10R)-10-hydroxyoctadecanoic acid. This specificity is a hallmark of enzymatic catalysis, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the stereochemical outcome of the reaction. The chiral center is established at the C-10 position, with the hydroxyl group in the R configuration.

Potential for Enzymatic Methylation:

While the enzymatic formation of the (10R)-10-hydroxyoctadecanoic acid backbone is well-documented, the subsequent methylation to yield this compound in vivo is less directly evidenced in current research. However, the existence of fatty-acid O-methyltransferases (EC 2.1.1.15) in various organisms suggests a plausible pathway. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the esterification of the carboxylic acid group of fatty acids. Although the specific activity of these enzymes on 10-hydroxyoctadecanoic acid has not been extensively characterized, it represents the most likely biological route for the formation of its methyl ester.

Table 1: Key Enzymes in the Biosynthesis of this compound Precursor

| Enzyme | EC Number | Substrate | Product | Stereospecificity |

|---|---|---|---|---|

| Oleate Hydratase | 4.2.1.53 | Oleic Acid | (10R)-10-hydroxyoctadecanoic acid | High (produces R-enantiomer) |

Presence and Identification within Biological Matrices (e.g., Plant Metabolites)

The endogenous occurrence of this compound itself is not widely reported in scientific literature. However, its precursor, 10-hydroxyoctadecanoic acid, has been identified in various biological matrices.

Occurrence in Plants:

Hydroxy fatty acids are known components of plant cutin and suberin, which are complex biopolyesters forming protective layers on the surfaces of leaves, stems, roots, and seeds. While the direct isolation of this compound from these polymers is not commonly documented, the analytical methods used to study cutin and suberin composition often involve a methylation step (e.g., using tetramethylammonium (B1211777) hydroxide) to create volatile methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). This indicates that the 10-hydroxyoctadecanoic acid moiety is present in these plant structures. The presence of fatty acid methyl esters in plant epicuticular waxes has been reported, suggesting that enzymatic methylation of fatty acids can occur in plants.

Microbial Production:

Various microorganisms, including bacteria and yeasts, are known to produce 10-hydroxyoctadecanoic acid from oleic acid through the action of oleate hydratases. This microbial production is a significant source of this hydroxylated fatty acid. The subsequent methylation to its methyl ester within these microorganisms remains an area for further investigation.

Identification Techniques:

The identification and quantification of hydroxy fatty acids and their esters in biological samples typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool, often employed after a derivatization step to convert the non-volatile fatty acids into their more volatile methyl esters. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another widely used method that can often analyze these compounds without derivatization.

Table 2: Potential Biological Sources of the 10-Hydroxyoctadecanoate Moiety

| Biological Matrix | Form of Compound | Evidence |

|---|---|---|

| Plant Cutin and Suberin | 10-hydroxyoctadecanoic acid (as part of a polyester) | Identified after chemical derivatization (methylation) for analysis. |

| Microbial Systems | (10R)-10-hydroxyoctadecanoic acid (secreted) | Direct product of oleate hydratase activity in various microorganisms. |

| Plant Epicuticular Waxes | Fatty Acid Methyl Esters (general) | Suggests the presence of enzymatic machinery for fatty acid methylation. |

Reactivity and Transformation in Biological Milieus (General to Hydroxy Fatty Acid Esters)

The reactivity of hydroxy fatty acid esters like this compound in a biological environment is influenced by the presence of both the ester and hydroxyl functional groups.

Ester Hydrolysis:

The ester linkage is susceptible to hydrolysis, a reaction catalyzed by esterase enzymes, such as lipases. In biological systems, this would lead to the cleavage of the methyl ester, yielding (10R)-10-hydroxyoctadecanoic acid and methanol. The rate and extent of this hydrolysis would depend on the specific enzymes present and the local biochemical conditions.

Reactions of the Hydroxyl Group:

The secondary hydroxyl group at the C-10 position can undergo various biochemical transformations. These may include oxidation to a keto group, catalyzed by dehydrogenase enzymes, or further esterification with other fatty acids to form more complex lipids known as estolides. The presence of the hydroxyl group also increases the polarity of the molecule compared to its non-hydroxylated counterpart, which can influence its solubility and interaction with cellular membranes and proteins.

Oxidative Stability:

Biological Activities and Molecular Mechanisms of Methyl 10r 10 Hydroxyoctadecanoate

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonistic Activity of (R)-10-Hydroxystearic Acid and its Esters

(R)-10-Hydroxystearic acid (10-HSA), the parent carboxylic acid of Methyl (10R)-10-hydroxyoctadecanoate, has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.gov PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular metabolism, particularly lipid and glucose homeostasis. nih.gov

Research comparing different regioisomers of mono-hydroxystearic acid demonstrated that 10-HSA is the most effective at activating PPARα. In a luciferase reporter gene assay, 10-HSA produced a 15.7-fold induction of PPARα activity. nih.gov This was significantly higher than other isomers such as 9-hydroxystearic acid (9-HSA), which showed a 10.1-fold induction, and 12-hydroxystearic acid (12-HSA), which resulted in a 4.9-fold induction. nih.gov For comparison, 17-hydroxystearic acid (17-HSA) and the parent saturated fatty acid, stearic acid, showed minimal activity with 1.7-fold and 1.8-fold inductions, respectively. nih.gov The strong agonistic activity of 10-HSA for PPARα suggests that it, and by extension its ester derivatives like this compound, may play a significant role in modulating metabolic pathways controlled by this receptor. nih.gov

Table 1: PPARα Agonistic Activity of Hydroxystearic Acid Regioisomers

| Compound | PPARα Activity Induction (x-fold) |

|---|---|

| (R)-10-Hydroxystearic Acid (10-HSA) | 15.7 |

| 9-Hydroxystearic Acid (9-HSA) | 10.1 |

| 12-Hydroxystearic Acid (12-HSA) | 4.9 |

| 17-Hydroxystearic Acid (17-HSA) | 1.7 |

| Stearic Acid | 1.8 |

Data sourced from a luciferase reporter gene assay. nih.gov

Interactions with Cellular Lipid Metabolic Pathways (General to Hydroxy Fatty Acids and Esters)

This compound belongs to a broader class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govdntb.gov.uaresearchgate.net These endogenous lipids are recognized as important modulators of metabolic and inflammatory processes. dntb.gov.uaresearchgate.netnih.gov FAHFAs have been noted for their anti-diabetic and anti-inflammatory properties, which are intrinsically linked to their interaction with cellular lipid metabolic pathways. nih.govmdpi.comfrontiersin.org They are involved in the regulation of glucose metabolism and can influence insulin (B600854) sensitivity. dntb.gov.uamdpi.com The general structure of FAHFAs, featuring an ester bond between a fatty acid and a hydroxy fatty acid, allows them to participate in various metabolic processes, distinguishing them from other lipid classes like wax esters. nih.govresearchgate.net

Dietary fatty acids and their derivatives are known to modulate the transcription of genes responsible for both fat storage (lipogenesis) and fat breakdown (lipolysis) in adipocytes, or fat cells. mdpi.com Fatty acids can act as natural ligands for nuclear receptors like PPARs, which in turn bind to specific DNA sequences to control the expression of target genes involved in metabolism. mdpi.com

FAHFAs, including esters of hydroxystearic acid, are particularly relevant in this context. Studies have shown that inflammation can trigger the production of FAHFAs in white adipose tissue and in cultured adipocytes. nih.gov This suggests a role for these lipids in the metabolic response to inflammatory signals within fat depots. Given the potent PPARα agonistic activity of its parent acid, it is plausible that this compound could influence the expression of PPARα target genes in adipocytes, thereby affecting lipid handling and storage in these cells. The response of yeast cells to fatty acids, for instance, involves a significant upregulation of genes related to fatty acid metabolism, indicating that transcriptional control is a key mechanism for adapting to fatty acid exposure. embopress.org

Mitochondria are central to cellular energy metabolism and are the primary sites of fatty acid β-oxidation. mdpi.com Mitochondrial dysfunction can impair the breakdown of fatty acids, leading to their accumulation and cellular stress. mdpi.com Emerging research indicates that FAHFAs may have a protective effect on mitochondria. Specifically, bioactive branched FAHFAs have been shown to shield against mitochondrial dysfunction induced by high levels of fatty acids in liver cells. nih.gov

The health of mitochondria is critical for managing cellular lipid levels, and impaired mitochondrial function is often associated with metabolic diseases. mdpi.com By potentially supporting mitochondrial function, hydroxy fatty acid esters could help maintain cellular homeostasis. The process involves the oxidation of fatty acids to produce ATP, and any disruption can lead to increased reactive oxygen species (ROS) production and cellular damage. mdpi.com While some fatty acid esters, such as those formed during the non-oxidative metabolism of ethanol, have been implicated in mitochondrial injury, the class of FAHFAs to which this compound belongs is more commonly associated with beneficial metabolic effects. nih.govbmj.com

Proposed Physiological Roles Based on Structural Analogy

Based on its chemical structure and the known activities of related compounds, several physiological roles can be proposed for this compound.

Its parent compound, (R)-10-hydroxystearic acid, is a known potent PPARα agonist. nih.gov Activation of PPARα is a key mechanism for regulating lipid metabolism, including increasing fatty acid oxidation. nih.gov Therefore, this compound may function as a metabolic regulator, contributing to lipid homeostasis. This aligns with the broader observed anti-diabetic and anti-inflammatory effects of the FAHFA lipid class. nih.govfrontiersin.org

Furthermore, (R)-10-hydroxystearic acid is a natural precursor to γ-(R)-dodecalactone, a compound utilized in the flavor and fragrance industry. mdpi.com It is also used in cosmetics and lubricants due to its chemical properties, which are similar to those of ricinoleic acid. mdpi.com By structural analogy, its methyl ester derivative could potentially serve as a precursor or intermediate in similar biosynthetic pathways or possess related physicochemical properties valuable in industrial applications. The stimulation of collagen synthesis observed with 10-HSA in dermal fibroblasts further suggests a potential role in skin physiology and health. nih.gov

Rational Design and Synthesis of Methyl 10r 10 Hydroxyoctadecanoate Derivatives for Mechanistic Studies

Design Principles for Functionalized Analogues

The rational design of functionalized analogues of Methyl (10R)-10-hydroxyoctadecanoate is guided by the desire to create molecules that can serve as tools for mechanistic studies. The core principles involve introducing specific chemical moieties that either mimic natural structures, report on molecular interactions, or covalently link to biological targets, all while considering the metabolic stability and physicochemical properties of the final compound. nih.govdovepress.com

Key design strategies include:

Introduction of Reporter Groups: Attaching fluorescent tags, spin labels, or isotopically labeled atoms allows for the tracking and quantification of the molecule within biological systems. These reporters can provide insights into cellular uptake, subcellular localization, and metabolic fate.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to probe the importance of those groups for biological activity. For example, the hydroxyl group could be replaced with a thiol or an amino group to investigate the role of hydrogen bonding.

Incorporation of Reactive Moieties: The introduction of photoreactive or chemically reactive groups can enable covalent cross-linking to target proteins, facilitating the identification of binding partners and the characterization of binding sites.

Structural Scaffolding for Hybrid Molecules: The fatty acid chain serves as a lipophilic tail that can be conjugated to other bioactive molecules, such as peptides, carbohydrates, or known pharmacophores. researchgate.netmdpi.com This approach can improve the target specificity and cellular permeability of the conjugated molecule. For instance, creating lipid-drug conjugates can enhance drug delivery. nih.gov

Modification for Metabolic Stability: Altering the molecule to resist enzymatic degradation can prolong its biological half-life, making it more suitable for in vivo studies. This might involve replacing ester linkages with more stable amide bonds or introducing blocking groups at sites of metabolic oxidation. dovepress.com

These design principles are systematically applied to generate a library of derivatives, each tailored to answer specific questions about the biological roles and mechanisms of action of hydroxy fatty acids.

Synthesis of Chiral N-Substituted Aziridine Derivatives from Fatty Acid Precursors

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high ring strain, which allows for regio- and stereoselective ring-opening reactions. scispace.comnih.govrsc.org The synthesis of chiral aziridines from fatty acid precursors like this compound provides access to a range of functionalized amino compounds. A common strategy involves the conversion of an olefin into an aziridine. While the parent compound is saturated, related unsaturated fatty acid esters, such as methyl oleate (B1233923), serve as excellent precursors for aziridination reactions. thieme-connect.com

A well-established method for the aziridination of olefins is the copper-catalyzed reaction with a nitrene precursor, such as chloramine-T or [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). thieme-connect.com The reaction typically proceeds with stereospecificity, meaning the geometry of the starting alkene is retained in the product aziridine. For example, the aziridination of a cis-alkene predominantly yields the cis-aziridine. thieme-connect.com

General Synthetic Scheme for Aziridination of an Unsaturated Fatty Acid Ester:

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | Unsaturated Fatty Acid Methyl Ester (e.g., Methyl Oleate) | PhI=NTs | cis-N-Tosylaziridine derivative |

| 2 | cis-N-Tosylaziridine derivative | Nucleophile (e.g., NaN₃, R₂NH) | Ring-opened product (e.g., azido (B1232118) amine) |

This approach can be adapted starting from this compound. The secondary alcohol at the C10 position can be dehydrated to introduce a double bond, providing the unsaturated precursor necessary for aziridination. The chirality at the C10 position can influence the stereochemical outcome of subsequent reactions. Alternatively, the hydroxyl group can be converted into a good leaving group, followed by elimination to form an alkene. The resulting unsaturated ester can then undergo a stereospecific aziridination reaction. nih.govchemrxiv.org The presence of the ester group and the long alkyl chain are generally well-tolerated in these transformations. nih.gov

Creation of β-Hydroxy 1,2,3-Triazole Hybrids from Unsaturated Fatty Acids

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for creating 1,2,3-triazole linkages. nih.govresearchgate.net This methodology can be applied to unsaturated fatty acids to generate novel hybrid molecules. The synthesis of β-hydroxy 1,2,3-triazoles involves the reaction of an epoxide with an alkyne and an azide (B81097) source in the presence of a copper catalyst. rsc.org

To apply this to a precursor derived from this compound, an unsaturated fatty acid is first converted to an epoxide. For example, oleic acid can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then undergo a copper-catalyzed ring-opening reaction with an azide (like sodium azide) and a terminal alkyne. This three-component reaction generates a β-hydroxy 1,2,3-triazole structure, where the hydroxyl group is positioned beta to the triazole ring. rsc.orgresearchgate.net

Illustrative Reaction Pathway:

| Precursor | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

| Unsaturated Fatty Acid | m-CPBA | Epoxidized Fatty Acid | R-Alkyne, NaN₃, Cu(I) catalyst | β-Hydroxy 1,2,3-Triazole Hybrid |

The 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the fatty acid derivative. nih.govnih.gov By varying the alkyne component, a diverse library of hybrid molecules can be synthesized, each with a unique substituent attached via the triazole ring. nih.govfrontiersin.orgnih.gov This allows for the systematic exploration of structure-activity relationships.

Development of Glycolipid Conjugates for Receptor-Mediated Signaling Analysis

Glycolipids play crucial roles in cellular recognition, signaling, and modulation of membrane properties. Creating synthetic glycolipid conjugates from fatty acids like this compound allows for the detailed study of these processes. nih.gov Such conjugates can be used to investigate carbohydrate-lectin interactions, probe the binding sites of glycolipid receptors, and analyze downstream signaling cascades.

The synthesis of a glycolipid conjugate involves covalently linking a carbohydrate headgroup to the fatty acid backbone. A common strategy is to first activate the carboxylic acid terminus of the corresponding fatty acid, (10R)-10-hydroxyoctadecanoic acid, or to modify the methyl ester. For instance, the methyl ester can be hydrolyzed to the free carboxylic acid, which is then activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This activated acid is then reacted with an amino-functionalized sugar to form a stable amide bond.

Alternatively, the hydroxyl group at the C10 position offers another point for conjugation. An appropriately protected sugar with a leaving group can be coupled to the C10-hydroxyl group via a glycosylation reaction to form a glycosidic bond.

Key Components for Glycolipid Conjugate Synthesis:

| Fatty Acid Component | Carbohydrate Component | Linkage Type |

| (10R)-10-hydroxyoctadecanoic acid (carboxyl group) | Aminosugar | Amide |

| This compound (C10-hydroxyl) | Activated Sugar (e.g., glycosyl halide) | Ether (Glycosidic) |

These synthetic glycolipids can be incorporated into liposomes or nanodiscs for biophysical studies or introduced to cell cultures to analyze their effects on receptor-mediated signaling pathways, such as those involving G-protein coupled receptors that are known to be modulated by fatty acids. dovepress.comnih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Methyl 10r 10 Hydroxyoctadecanoate and Its Analogues

Stereochemical Determinants of Biological Activity

The three-dimensional orientation of the hydroxyl group in hydroxy fatty acids plays a pivotal role in their biological function. For the closely related compound, 10-hydroxystearic acid (10-HSA), the (R)-enantiomer has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov This receptor is a key regulator of lipid metabolism and inflammation. The specific (R)-configuration at the C-10 position is crucial for this activity, highlighting the stereospecificity of the interaction with the receptor's binding pocket.

While the biological activities of Methyl (10R)-10-hydroxyoctadecanoate are not as extensively characterized, the established importance of the (R)-stereoisomer in its corresponding carboxylic acid suggests that the stereochemistry at the C-10 position is a critical factor for its bioactivity. The spatial arrangement of the hydroxyl group likely dictates the molecule's ability to form specific hydrogen bonds and other non-covalent interactions with its biological targets.

Influence of Functional Group Position and Modification on Bioactivity Profiles

The location of the hydroxyl group along the fatty acid chain is a key determinant of the biological activity profile of hydroxystearic acids. A comparative study of various hydroxystearic acid (HSA) regioisomers revealed that the position of the hydroxyl group significantly impacts their antiproliferative effects on human cancer cell lines. Specifically, isomers with the hydroxyl group at positions 5, 7, and 9 demonstrated notable growth inhibitory activity, whereas 10-HSA and 11-HSA exhibited only a very weak effect. nih.gov This suggests that for antiproliferative activity, a hydroxyl group closer to the carboxylic acid end of the molecule may be more favorable.

In contrast, for PPARα agonism, 10-HSA was found to be the most potent among the tested regioisomers, which also included 9-HSA, 12-HSA, and 17-HSA. nih.gov This indicates that the biological activity is highly dependent on the specific biological endpoint being measured, with different positional isomers showing preferential activity for different targets.

Furthermore, modifications to other functional groups can also modulate bioactivity. For instance, the methyl ester of 10-octadecenoic acid, an analog of this compound containing a double bond, has been reported to possess antibacterial, antifungal, antioxidant, and cholesterol-lowering properties. jmaterenvironsci.com This suggests that the introduction of unsaturation in the fatty acid chain can confer a distinct set of biological activities.

The data from these studies are summarized in the interactive tables below, illustrating the impact of hydroxyl group position on different biological activities.

Table 1: Antiproliferative Activity of Hydroxystearic Acid Regioisomers nih.gov

| Compound | Position of Hydroxyl Group | Antiproliferative Activity |

| 5-Hydroxystearic acid | 5 | Significant |

| 7-Hydroxystearic acid | 7 | Significant |

| 9-Hydroxystearic acid | 9 | Significant |

| 10-Hydroxystearic acid | 10 | Very Weak |

| 11-Hydroxystearic acid | 11 | Very Weak |

Table 2: PPARα Agonist Activity of Hydroxystearic Acid Regioisomers nih.gov

| Compound | Position of Hydroxyl Group | PPARα Agonist Activity |

| 9-Hydroxystearic acid | 9 | Less Potent than 10-HSA |

| (R)-10-Hydroxystearic acid | 10 | Most Potent |

| 12-Hydroxystearic acid | 12 | Less Potent than 10-HSA |

| 17-Hydroxystearic acid | 17 | Less Potent than 10-HSA |

Computational and Chemoinformatic Approaches in SAR Elucidation

While specific computational and chemoinformatic studies focused solely on this compound are limited, these approaches are invaluable tools in the broader field of SAR analysis. Methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are instrumental in understanding how the structural features of a molecule relate to its biological activity.

For instance, molecular docking simulations could be employed to model the interaction of this compound and its analogs with the binding sites of various receptors, such as PPARs. These models could help to rationalize the observed differences in activity between stereoisomers and regioisomers by visualizing the binding modes and identifying key intermolecular interactions.

Chemoinformatic approaches can be used to analyze large datasets of related compounds to identify structural motifs that are consistently associated with a particular biological activity. This can aid in the design of new analogs with potentially enhanced or more specific activities. As more experimental data on the biological activities of this compound and its derivatives become available, the application of these computational and chemoinformatic tools will be crucial in building predictive SAR models and guiding the development of novel bioactive compounds.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 10r 10 Hydroxyoctadecanoate in Complex Matrices

Chromatographic Separation Techniques for Enantiomeric and Diastereomeric Resolution

Chromatographic methods are paramount for the separation of Methyl (10R)-10-hydroxyoctadecanoate from its enantiomer, Methyl (10S)-10-hydroxyoctadecanoate, and other structurally similar compounds. The choice of technique is dictated by the complexity of the sample matrix and the specific analytical goals.

Chiral Phase High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)

Chiral Phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct enantioseparation of chiral compounds. When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for both the quantification and identification of enantiomers in complex mixtures.

The separation of hydroxy fatty acid enantiomers is often achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. These CSPs can offer excellent chiral recognition capabilities for a wide range of compounds. For instance, a reversed-phase chiral column, such as the Chiralpak AD-RH, has been successfully employed for the separation of similar dihydroxy-keto-octadecenoate methyl esters. acs.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The use of MS/MS detection enhances the specificity of the analysis. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, it is possible to quantify the target analyte with high precision, even in the presence of co-eluting interferences.

Table 1: Illustrative Chiral HPLC-MS/MS Parameters for Hydroxy Fatty Acid Methyl Ester Enantioseparation

| Parameter | Condition |

| Column | Chiralpak AD-RH (15 x 0.46 cm, 5 µm) |

| Mobile Phase | Acetonitrile/Water/Glacial Acetic Acid (60:40:0.01 by volume) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transition | Specific to the [M-H]⁻ ion of the analyte |

This table presents a hypothetical set of parameters based on methodologies used for similar compounds and serves as a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of fatty acid derivatives. Due to the low volatility of this compound, derivatization is a prerequisite for its analysis by GC. The primary purpose of derivatization is to increase the volatility and thermal stability of the analyte.

A common derivatization strategy for compounds containing hydroxyl groups is silylation, which involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govrestek.com The resulting TMS ether is significantly more volatile and amenable to GC separation.

Following derivatization, the sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural confirmation. For enantiomeric resolution by GC, a chiral stationary phase would be required, or alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column. acs.org

Table 2: Typical GC-MS Conditions for the Analysis of Derivatized Methyl 10-hydroxyoctadecanoate

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 60 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature of 150°C, ramped to 300°C |

| Injector Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

This table provides a general set of conditions that would be a suitable starting point for the analysis of the TMS derivative of this compound.

Spectroscopic Identification and Quantification

Spectroscopic techniques provide invaluable information about the molecular structure, stereochemistry, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR can confirm the carbon skeleton and the position of the hydroxyl and methyl ester groups.

For the determination of stereochemistry and enantiomeric excess (e.e.), the direct NMR analysis of enantiomers is not possible in an achiral solvent as they are isochronous. Therefore, the use of a chiral auxiliary is necessary to induce diastereotopicity. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

A widely used CDA is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net Reaction of the hydroxyl group of this compound with both enantiomers of Mosher's chloride ((R)- and (S)-MTPA-Cl) forms diastereomeric esters. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety in the two diastereomers leads to different magnetic environments for nearby protons in the original molecule, resulting in chemically shifted signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be accurately calculated.

Table 3: Representative ¹H NMR Chemical Shifts for Protons near the Chiral Center in MTPA Esters of a Secondary Alcohol

| Proton | Diastereomer 1 (R-alcohol, S-MTPA) | Diastereomer 2 (R-alcohol, R-MTPA) | Chemical Shift Difference (Δδ) |

| H-10 (methine) | ~4.9 ppm | ~5.0 ppm | ~0.1 ppm |

| H-9 (methylene) | ~1.5 ppm | ~1.6 ppm | ~0.1 ppm |

| H-11 (methylene) | ~1.4 ppm | ~1.5 ppm | ~0.1 ppm |

This is an illustrative table; actual chemical shifts and their differences will depend on the specific molecule and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Structural Features and Isomer Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FTIR spectrum of a mixture containing 9/10-methyl hydroxystearate has shown a characteristic broad absorption band for the hydroxyl group (O-H stretch) around 3380 cm⁻¹. acs.org The spectrum also displays strong C-H stretching vibrations from the long alkyl chain in the 2850-2930 cm⁻¹ region and a prominent C=O stretching vibration from the ester group at approximately 1745 cm⁻¹. acs.org

While FTIR is sensitive to polar bonds and provides strong signals for the hydroxyl and carbonyl groups, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the C-C backbone of the fatty acid chain. Differences in the vibrational spectra of the pure (10R) and (10S) enantiomers are expected to be subtle in an achiral environment. However, specific vibrational modes in the fingerprint region (below 1500 cm⁻¹) may show slight differences that could potentially be used for isomer analysis, particularly with advanced techniques like vibrational circular dichroism (VCD).

Table 4: Key Vibrational Frequencies for Methyl 10-hydroxyoctadecanoate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3380 (broad) |

| C-H (alkyl) | Stretching | 2850 - 2930 |

| C=O (ester) | Stretching | ~1745 |

| C-O (ester) | Stretching | ~1170 |

These values are based on data for a mixture of 9/10-methyl hydroxystearate and are representative. acs.org

Emerging Research Frontiers and Future Perspectives on Methyl 10r 10 Hydroxyoctadecanoate

Targeted Biosynthesis through Metabolic Engineering and Synthetic Biology

The sustainable production of specific fatty acid derivatives like Methyl (10R)-10-hydroxyoctadecanoate is a key objective of modern biotechnology. Metabolic engineering and synthetic biology offer powerful tools to create microbial cell factories capable of producing this compound from renewable feedstocks. nih.govtudelft.nl The primary route for biosynthesis involves the enzymatic hydration of oleic acid to (R)-10-hydroxystearic acid (10-HSA), which can then be esterified to yield the final product.

The central enzyme in this pathway is oleate (B1233923) hydratase (Ohy) , which catalyzes the regio- and stereospecific addition of a water molecule to the double bond of oleic acid. nih.govnih.gov This enzyme is of significant industrial interest because it enables a sustainable method for producing valuable chemicals from abundant plant oils. nih.gov

Metabolic engineering strategies focus on several key areas:

Enzyme Discovery and Engineering: Researchers are actively searching for novel oleate hydratases with improved characteristics such as higher activity, stability, and broader substrate scope. nih.govtudelft.nl Protein engineering techniques, including rational mutagenesis of amino acids in the substrate-binding site, are being used to create enzyme variants with enhanced conversion capabilities. nih.gov

Host Organism Optimization: Microorganisms like Escherichia coli and various yeast species are being engineered to serve as efficient whole-cell biocatalysts. mdpi.com This involves modifying native metabolic pathways to increase the precursor supply (oleic acid) and to prevent the degradation of the product.

Pathway Construction: Synthetic biology approaches are employed to construct novel biosynthetic pathways. This can involve combining enzymes from different organisms to create an efficient multi-step reaction cascade within a single microbial host. For instance, a pathway could be designed that not only produces 10-HSA but also includes a subsequent enzymatic step for its methylation.

Recent advancements have led to the development of recombinant enzymes and whole-cell systems that can produce 10-HSA with high efficiency. For example, a fatty acid hydratase from Lactococcus garvieae has been successfully cloned and expressed in E. coli for this purpose. mdpi.com Optimization of reaction conditions, such as pH, temperature, and the use of activity stimulators, has been shown to significantly improve product yields. mdpi.com

| Enzyme | Source Organism | Engineering Host | Key Advancement | Reference |

|---|---|---|---|---|

| Oleate Hydratase (Ohy) | Elizabethkingia meningoseptica | E. coli | First isolation and biochemical characterization of the protein. | nih.gov |

| Oleate Hydratase | Lactococcus garvieae | E. coli | Recombinant expression for sustainable biotransformation of oleic acid. | mdpi.com |

| Fatty Acid Hydratase | Stenotrophomonas nitritireducens | Whole-cell biocatalyst | Achieved 100% molar conversion yield of oleic acid to 10-HSA. | ebi.ac.uk |

Comprehensive Elucidation of Bioactive Pathways and Physiological Roles

The biological activities of this compound are intrinsically linked to its parent compound, 10-hydroxyoctadecanoic acid (10-HSA). As a long-chain hydroxy fatty acid, 10-HSA is recognized as a bacterial xenobiotic metabolite and is involved in various physiological processes. nih.govhmdb.ca

Research indicates that hydroxy fatty acids can act as signaling molecules and may play roles in inflammation, metabolic regulation, and cellular protection. For instance, related hydroxy fatty acids have been shown to possess anti-inflammatory and anti-diabetic properties. nih.gov The metabolism of 10-HSA in biological systems is an area of active investigation. In ruminal microorganisms, 10-HSA can be further metabolized to 10-ketostearic acid. nih.gov In other microbial pathways, 10-HSA is a precursor for the synthesis of valuable compounds like γ-dodecalactone, a significant flavor and fragrance component. researchgate.net This biotransformation involves oxidation to 10-ketostearic acid, followed by several cycles of β-oxidation. researchgate.net

The physiological effects of these fatty acids are diverse. Studies on other hydroxy fatty acids have shown they can influence lipid accumulation in cells. A comparative study on various hydroxy stearic acids demonstrated their ability to suppress lipid accumulation in 3T3-L1 adipocyte cells, suggesting potential roles in managing obesity-related conditions. nih.gov Specifically, 10-hydroxy stearic acid was found to exhibit strong suppression of lipid accumulation. nih.gov

While direct studies on the bioactive pathways of the methyl ester form are less common, it is plausible that this compound acts as a prodrug, being hydrolyzed by cellular esterases to release the active 10-HSA. Covalent attachment of fatty acids to therapeutic molecules is a known strategy to improve their pharmacokinetic profiles. nih.gov

Development of this compound-Based Chemical Probes for Cellular Studies

Understanding the subcellular localization, transport, and metabolism of fatty acids is crucial for deciphering their biological roles. Chemical probes, particularly fluorescently labeled analogs, are indispensable tools for these investigations. thermofisher.com The development of probes based on the this compound structure could provide specific insights into the pathways governing hydroxy fatty acids.

The general strategy involves attaching a fluorophore to the fatty acid backbone. Common fluorophores used for this purpose include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), and pyrene. thermofisher.com These fluorescent fatty acid analogs can be used for:

Live-Cell Imaging: Visualizing the uptake, distribution, and trafficking of the fatty acid within living cells in real-time. This allows researchers to track their movement to specific organelles like mitochondria or peroxisomes, which are key sites of fatty acid metabolism. researchgate.netresearchgate.net

Metabolic Studies: Tracing the incorporation of the fatty acid into more complex lipids, such as phospholipids (B1166683) and triglycerides. thermofisher.com This provides a dynamic view of lipid biosynthesis and remodeling.

Drug Discovery Screens: Developing high-throughput screening assays to identify small molecules that inhibit or modulate fatty acid metabolism, which could be potential therapeutic candidates for metabolic diseases.

An alternative to fluorescence microscopy is scanning X-ray fluorescence microscopy (SXFM). This technique involves labeling the fatty acid with a single heavy atom, such as bromine, instead of a large fluorophore. sciencedaily.comnih.gov This method offers high resolution for imaging the intracellular distribution of the labeled fatty acid and its metabolites with minimal structural perturbation. sciencedaily.comnih.govresearchgate.net A probe based on this compound could be synthesized with a bromine atom at a specific position, enabling precise tracking within the cell.

| Technique | Probe Type | Application | Advantages | Reference |

|---|---|---|---|---|

| Fluorescence Microscopy | Fluorophore-labeled fatty acids (e.g., BODIPY, NBD) | Live-cell imaging, metabolic tracking, drug screening. | Enables real-time monitoring of dynamic processes. | thermofisher.com |

| Scanning X-ray Fluorescence Microscopy (SXFM) | Heavy-atom-labeled fatty acids (e.g., Bromine) | High-resolution intracellular imaging. | Minimal structural modification to the fatty acid. | sciencedaily.comnih.gov |

Computational Modeling for Predictive Biological Effects and Rational Design

Computational modeling and in silico methods are becoming increasingly vital in biological and chemical research. These approaches allow for the prediction of molecular properties, biological activities, and interactions, thereby guiding experimental work and accelerating the discovery process. nih.govresearchgate.netrsc.org

For a molecule like this compound, computational tools can be applied in several ways:

Predicting Bioactivity: Molecular docking and simulation studies can predict how the compound might interact with specific protein targets, such as enzymes or receptors. For example, in silico screening has been used to identify fatty acids and their derivatives with potential antiseizure activity by modeling their interaction with sodium channels. nih.gov Such methods could be used to screen for potential targets for 10-HSA and its methyl ester.

Understanding Structure-Activity Relationships (SAR): By modeling a series of related hydroxy fatty acid derivatives, researchers can understand how changes in structure (e.g., position of the hydroxyl group, chain length, esterification) affect biological activity. nih.gov This knowledge is crucial for designing new molecules with enhanced or specific effects.

Rational Design of Therapeutics: The principles of rational drug design can be applied to modify the structure of this compound to improve its therapeutic potential. nih.govnih.gov This could involve designing prodrugs with better absorption and distribution profiles or creating derivatives that selectively target a particular biological pathway. Computational approaches are integral to the multi-target directed ligand (MTDL) strategy, where a single molecule is designed to interact with multiple targets involved in a disease. nih.govresearchgate.netrsc.org

Modeling Metabolic Pathways: Computational models of metabolic networks can help predict the fate of this compound within a cell or organism. This can guide metabolic engineering efforts by identifying potential bottlenecks in biosynthetic pathways or predicting the formation of downstream metabolites.

The use of computational methods provides a powerful, predictive framework to explore the vast chemical and biological space associated with fatty acid derivatives, paving the way for the rational design of new bioactive molecules and optimized biosynthetic processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl (10R)-10-hydroxyoctadecanoate, and how do they influence experimental design?

- Answer : Critical properties include melting point, solubility, and stability under varying conditions. For analogs like Methyl 10-hydroxydecanoate, the molecular weight (202.29 g/mol) and ester functional group suggest limited water solubility, necessitating organic solvents for handling . Storage in dry, ventilated environments (≤20°C) is recommended based on safety protocols for structurally similar esters . Researchers should prioritize differential scanning calorimetry (DSC) for thermal analysis and nuclear magnetic resonance (NMR) for structural confirmation .

Q. What synthetic routes are validated for producing this compound with minimal racemization?

- Answer : Enantioselective synthesis often employs enzymatic catalysis or chiral auxiliaries. For example, CYP15A1 from Diploptera punctata achieves >98% stereoselectivity in methyl farnesoate epoxidation, a model for optimizing R-configuration retention in hydroxylation steps . Esterification of (10R)-10-hydroxyoctadecanoic acid (CAS 5856-32-6) using methanol under acid catalysis is a common step, requiring inert atmospheres to prevent oxidation . Purification via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enhances enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric ratios of this compound synthesized via biocatalytic vs. chemical methods?

- Answer : Contradictions often arise from differences in enzyme sources or reaction conditions. Systematic reviews (per COSMOS-E guidelines) recommend:

- Standardized assays : Use chiral HPLC with polarimetric detection (e.g., Chiralpak AD-H column) to compare batches .

- Enzyme optimization : Heterologous expression systems (e.g., E. coli with CYP15A1) require co-factor regeneration (NADPH) and temperature control (25–30°C) to maintain stereoselectivity .

- Data reconciliation : Apply meta-analysis to isolate variables (e.g., pH, solvent polarity) affecting enantiomeric excess across studies .

Q. What advanced spectroscopic techniques are most effective for characterizing degradation products of this compound under oxidative stress?

- Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS identifies hydroxylated or cleaved derivatives. For example, electron spray ionization (ESI+) detects [M+Na]+ ions (theoretical m/z 315.27 for intact compound). Stability studies in accelerated conditions (40°C/75% RH) should integrate Fourier-transform infrared (FTIR) spectroscopy to track ester bond hydrolysis . Nuclear Overhauser effect (NOE) NMR experiments clarify spatial arrangements of degradation byproducts .

Q. How should researchers design toxicity studies to address conflicting reports on the ecological impact of this compound?

- Answer : Follow OECD Test Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction), ensuring:

- Dose standardization : Use logarithmic dilution series (1–100 mg/L) in OECD-recommended media .

- Confounding controls : Monitor pH and dissolved oxygen to distinguish compound toxicity from environmental artifacts .

- Data validation : Compare results against structurally related esters (e.g., Methyl 10-methylundecanoate, LD50 >2000 mg/kg in rodents) to contextualize hazard profiles .

Methodological Best Practices

- Synthesis Reproducibility : Document catalyst loading (mol%), reaction time, and purification yield thresholds (e.g., ≥95% purity by HPLC) as per ICH M10 guidelines .

- Safety Protocols : Use NIOSH-approved respirators (N95) and nitrile gloves during scale-up, referencing SDS for analogous esters .

- Data Reporting : Include CAS numbers, batch-specific purity, and storage conditions (e.g., −20°C under argon) in manuscripts to meet ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.